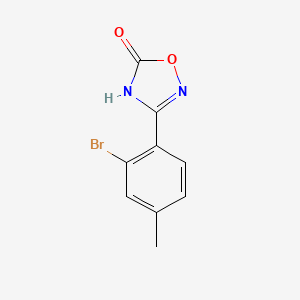
3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of 3-(2-Amino-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one.
Reduction: Formation of reduced oxadiazole derivatives.
Oxidation: Formation of oxadiazole derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylphenyl isocyanate
- 2-Bromo-4-methylacetanilide
Comparison
Compared to similar compounds, 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring can enhance the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
3-(2-bromo-4-methylphenyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-6(7(10)4-5)8-11-9(13)14-12-8/h2-4H,1H3,(H,11,12,13) |
InChI-Schlüssel |
VPLZZWODJQMWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
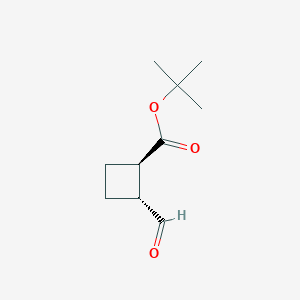
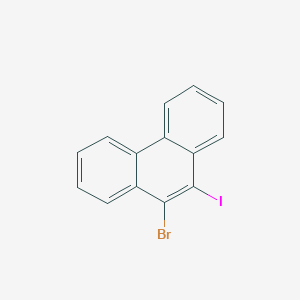
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
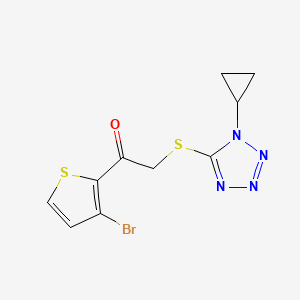

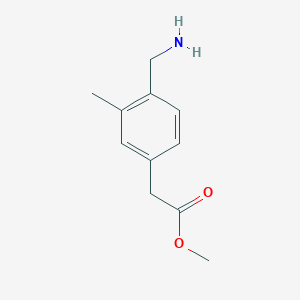
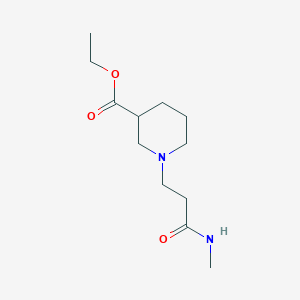
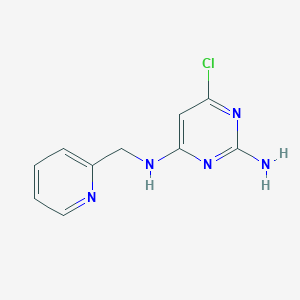
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
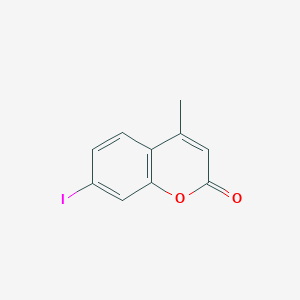
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
